molecular formula C9H6ClNO B179666 2-Chloroquinolin-5-ol CAS No. 124467-35-2

2-Chloroquinolin-5-ol

Cat. No. B179666
CAS RN: 124467-35-2
M. Wt: 179.6 g/mol
InChI Key: AVGDGRAGVGICDY-UHFFFAOYSA-N
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Description

2-Chloroquinolin-5-ol is a chemical compound with the CAS Number: 124467-35-2 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 2-chloro-5-quinolinol .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Chloroquinolin-5-ol, is a common approach used in drug discovery . Quinoline derivatives are synthesized from vinylaniline and phosgene . Another method involves the reaction of pentafluoropyridine with 2-((7-chloroquinolin-4-yl)amino)ethan-1-ol .


Molecular Structure Analysis

The InChI code for 2-Chloroquinolin-5-ol is 1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloroquinolin-5-ol, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They also exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .


Physical And Chemical Properties Analysis

2-Chloroquinolin-5-ol is a powder with a melting point of 159-160 degrees Celsius .

Scientific Research Applications

  • Antimicrobial and Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol), a compound related to 2-Chloroquinolin-5-ol, has shown good antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).

  • Antiparasitic and Neurotoxicity : Clioquinol (5-Chloro-7-iodo-quinolin-8-ol) was used as an antiparasitic agent but was withdrawn due to neurotoxicity. Its ability to bind copper and dissolve beta-amyloid plaques makes it a candidate for Alzheimer's treatment (Mao & Schimmer, 2008).

  • Synthetic Applications : Research has been conducted on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their applications in synthesizing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

  • Identification and Quantification in Pharmaceuticals : Methods for the quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in pharmaceutical preparations, indicating their use as active ingredients in antimicrobial agents (Pavithra et al., 2011).

  • Antimalarial Activity : Studies on derivatives of chloroquinolines, including tebuquine and related compounds, have demonstrated significant antimalarial potency, particularly against resistant strains of malaria (Werbel et al., 1986).

  • Cancer Therapies : Chloroquine and its analogs, closely related to chloroquinolines, have been investigated for their potential in cancer therapies, showing promise as safe sensitizers in combination with other treatments (Solomon & Lee, 2009).

  • Antiviral Properties : Chloroquine has gained attention for its potential benefits in treating infections by viruses such as SARS-CoV-2, demonstrating antiviral effects (Touret & de Lamballerie, 2020).

  • Chemosensor Applications : 5-Chloroquinolines have been used in developing chemosensors for detecting metal ions like cadmium, highlighting their role in environmental monitoring (Prodi et al., 2001).

Safety And Hazards

The safety information for 2-Chloroquinolin-5-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDHRGKTFBOLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447193
Record name 2-chloroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-5-ol

CAS RN

124467-35-2
Record name 2-chloroquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinolin-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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